![molecular formula C16H13NO3 B1201147 2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone CAS No. 269733-57-5](/img/structure/B1201147.png)
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone
Overview
Description
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone, commonly known as NEN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound belongs to the family of oxazolones and has been extensively studied for its various biological and chemical properties.
Scientific Research Applications
Synthesis and Characterization for Fluorescent Applications: This compound was synthesized from 1-naphthoyl-glycine and triethyl orthoformate as a fluorescent analogue of the hapten 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone. It shows promise for monitoring cellular compartments of different pH due to its intense and pH-sensitive emission band in aqueous solution (Kóczán et al., 2001).
Reactivity with Nitrogen-Containing Heterocycles: This compound, when treated with nitrogen-containing heterocycles, leads to the synthesis of various fused pyrimidinones, demonstrating its utility in creating complex molecular structures (Kočevar et al., 1993).
Synthesis of 2H-Pyran-2-Ones: Through its reaction with activated methylene compounds under certain conditions, this compound aids in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, illustrating its versatility in organic synthesis (Kočevar et al., 1992).
Synthesis of Amino Acid Conjugates: This compound has been utilized in the synthesis of amino acid conjugates, offering insights into the potential for creating novel biochemical compounds (Benoiton et al., 2009).
Application in Peptide Synthesis: It has been implicated in carbodiimide-mediated reactions in peptide synthesis, suggesting its role in the formation of peptides, which are crucial in biological processes (Benoiton & Chen, 1981).
properties
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-10-14-16(18)20-15(17-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYQJYINAEAEG-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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